![molecular formula C22H20N4O4 B2572947 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide CAS No. 862811-25-4](/img/structure/B2572947.png)
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Imidazo[1,2-a]pyrimidine derivatives have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations . Another method involves a one-pot, multicomponent protocol for the synthesis of imidazo[1,2-a]pyrimidine-based pyran analogs .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been studied using density function theory (DFT) and molecular dynamic simulation (MD) . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives have been found to be effective inhibitors of mild steel corrosion in 1 mol L −1 HCl solution . The inhibitory performance was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), and electrochemical impedance spectroscopy (EIS) .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives can vary. For example, “N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide” is a solid with a molecular weight of 288.33 .
Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, such as the compound , have been used in the development of covalent anticancer agents. They have been utilized as the core backbone for the synthesis of novel KRAS G12C inhibitors, which have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Targeted Covalent Inhibitors
The success of targeted covalent inhibitors (TCIs) in treating cancers has spurred the search for novel scaffolds to install covalent warheads. Imidazo[1,2-a]pyridine has been utilized as a core backbone in this endeavor .
Scaffold Hopping Strategy
Imidazo[1,2-a]pyridine has been used in a scaffold hopping strategy, which is a method used in medicinal chemistry to discover new pharmaceuticals .
Visible Light-Photocatalysed Functionalization
Imidazo[1,2-a]pyridinone synthesis has been achieved through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor .
Broad Substrate Scope
This novel protocol for imidazo[1,2-a]pyridinone synthesis features extremely mild conditions, broad substrate scope, and high reaction efficiency .
Treatment of Various Diseases
Some imidazo pyridinone compounds can be used as drugs to treat gastric ulcers, diabetes, and psychosis, especially in the treatment of tumors .
Inhibitory Activities
A series of new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and their inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase were evaluated .
Radical Cascade Sequences
Great endeavors have been devoted to the exploration of efficient and practical strategies employing radical cascade sequences for ring-forming transformations that deliver targeted molecular assemblies .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyrimidine derivatives have significant potential in the field of medicinal chemistry due to their wide range of applications . They have been found to have several biological activities, with some remarkable clinical examples being fasiplon and divaplon . Therefore, the development of new synthetic strategies and drug development using these compounds is a promising area of future research .
properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-18-11-15(12-19(29-2)20(18)30-3)21(27)24-16-7-5-14(6-8-16)17-13-26-10-4-9-23-22(26)25-17/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDKSVSRJSOCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.